REACTION_CXSMILES
|
C(O[C:4]([C:6]1[CH:10]=[N:9][N:8]2[CH2:11][CH2:12][NH:13][C:7]=12)=O)C.[H-].COCCO[Al+]OCCOC.[Na+].[H-].O1CCCC1>C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[CH3:4][C:6]1[CH:10]=[N:9][N:8]2[CH2:11][CH2:12][NH:13][C:7]=12 |f:1.2.3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C2N(N=C1)CCN2
|
Name
|
solution
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
stirred at 140° C. for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled at 5° C.
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with tetrahydrofuran
|
Type
|
EXTRACTION
|
Details
|
The organic layer and extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2N(N=C1)CCN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |